molecular formula C14H8ClFO3 B7992036 2-(3-Chloro-5-fluorobenzoyl)benzoic acid

2-(3-Chloro-5-fluorobenzoyl)benzoic acid

Cat. No.: B7992036
M. Wt: 278.66 g/mol
InChI Key: KJPJMJOFQBMKFS-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H8ClFO3. It is a derivative of benzoic acid, featuring both chloro and fluoro substituents on the benzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorobenzoyl)benzoic acid typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorobenzoyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(3-Chloro-5-fluorobenzoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorobenzoyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-fluorobenzoyl)benzoic acid is unique due to the specific positioning of the chloro and fluoro groups, which can significantly affect its chemical properties and reactivity compared to other similar compounds. This unique structure can lead to distinct applications and advantages in various fields .

Properties

IUPAC Name

2-(3-chloro-5-fluorobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPJMJOFQBMKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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